Cas no 83882-67-1 (1-[4-(Difluoromethoxy)phenyl]ethan-1-one)

1-[4-(Difluoromethoxy)phenyl]ethan-1-one is a fluorinated aromatic ketone characterized by the presence of a difluoromethoxy group at the para position of the phenyl ring. This structural feature enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, where the difluoromethoxy moiety can improve metabolic stability and bioavailability. The compound exhibits favorable reactivity in carbonyl-based transformations, making it suitable for further functionalization. Its high purity and well-defined chemical properties ensure consistent performance in synthetic applications. The electron-withdrawing effect of the difluoromethoxy group also influences the electronic properties of the aromatic system, enabling selective modifications in complex organic syntheses.
1-[4-(Difluoromethoxy)phenyl]ethan-1-one structure
83882-67-1 structure
Product name:1-[4-(Difluoromethoxy)phenyl]ethan-1-one
CAS No:83882-67-1
MF:C9H8F2O2
MW:186.155429840088
MDL:MFCD00042250
CID:60625
PubChem ID:253660539

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4'-(Difluoromethoxy)acetophenone
    • 1-(4-DIFLUOROMETHOXY-PHENYL)-ETHANONE
    • 1-[4-(difluoromethoxy)phenyl]ethanone
    • 4-(Difluoromethoxy)acetophenone
    • 1-(4-(difluoromethoxy)phenyl)ethanone
    • 1-[4-(difluoromethoxy)phenyl]ethan-1-one
    • 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
    • 1-(4-DIFLUOROMETHOXY)PHENYL)ETHANONE
    • Ethanone, 1-[4-(difluoromethoxy)phenyl]-
    • 1-acetyl-4-(difluoromethoxy)benzene
    • KSC651G6D
    • 4'-Difluoromethoxyacetophenone
    • 4`-(Difluoromethoxy
    • 1-[4-(Difluoromethoxy)phenyl]ethanone (ACI)
    • 4-(Difluoromethoxy)phenyl methyl ketone
    • 4-Acetylphenyl difluoromethyl ether
    • 4-Difluoromethoxyacetophenone
    • 4′-(Difluoromethoxy)acetophenone
    • 1-[4-(Difluoromethoxy)phenyl]ethan-1-one
    • MDL: MFCD00042250
    • Inchi: 1S/C9H8F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3
    • InChI Key: GIGWRVLNOYPOIT-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(OC(F)F)=CC=1

Computed Properties

  • Exact Mass: 186.049236g/mol
  • Surface Charge: 0
  • XLogP3: 2.7
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 186.049236g/mol
  • Monoisotopic Mass: 186.049236g/mol
  • Topological Polar Surface Area: 26.3Ų
  • Heavy Atom Count: 13
  • Complexity: 175
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Melting Point: 18-19°C
  • Boiling Point: 70-72°C 0,5mm
  • Refractive Index: 1.4930 to 1.4970
  • PSA: 26.30000
  • LogP: 2.49060
  • λmax: 252(EtOH)(lit.)

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Security Information

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A123896-5g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
5g
$24.0 2025-02-25
Chemenu
CM243538-25g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 95+%
25g
$220 2022-06-10
eNovation Chemicals LLC
D519934-5g
4'-(DifluoroMethoxy)acetophenone
83882-67-1 97%
5g
$405 2024-05-24
Enamine
EN300-01080-0.05g
1-[4-(difluoromethoxy)phenyl]ethan-1-one
83882-67-1 95%
0.05g
$19.0 2023-06-18
Key Organics Ltd
FS-1980-5MG
1-(4-Difluoromethoxy-phenyl)-ethanone
83882-67-1 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
FS-1980-10G
1-(4-Difluoromethoxy-phenyl)-ethanone
83882-67-1 >95%
10g
£40.00 2025-02-09
Ambeed
A123896-10g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
10g
$47.0 2025-02-25
Ambeed
A123896-100g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
100g
$352.0 2025-02-25
eNovation Chemicals LLC
Y1046508-10g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
10g
$90 2024-06-07
Ambeed
A123896-1g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
1g
$10.0 2025-02-25

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, rt
Reference
Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation
Polley, Arghya; et al, Advanced Synthesis & Catalysis, 2018, 360(21), 4161-4167

Production Method 2

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  12 h, 23 °C
Reference
Catalytic radical difluoromethoxylation of arenes and heteroarenes
Lee, Johnny W.; et al, Chemical Science, 2019, 10(11), 3217-3222

Production Method 3

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  2 min, 15 °C
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Reference
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; et al, Angewandte Chemie, 2013, 52(47), 12390-12394

Production Method 4

Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  12 h, 23 °C
Reference
Catalytic radical difluoromethoxylation of arenes and heteroarenes
Lee, Johnny W.; et al, Chemical Science, 2019, 10(11), 3217-3222

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid ;  rt → 80 °C; reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  16 h
2.1 Solvents: Acetonitrile ;  18 h, 66 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  30 min
Reference
Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent
Lin, Daniel; et al, Organic Letters, 2022, 24(40), 7255-7259

Production Method 6

Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  30 min
Reference
Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent
Lin, Daniel; et al, Organic Letters, 2022, 24(40), 7255-7259

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  18 h, 66 °C
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  30 min
Reference
Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent
Lin, Daniel; et al, Organic Letters, 2022, 24(40), 7255-7259

Production Method 8

Reaction Conditions
1.1 Reagents: N-Methylpiperidine ,  Oxygen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  25 h, 30 °C
Reference
Metal-Free Photoinduced Transformation of Aryl Halides and Diketones into Aryl Ketones
Yao, Qiuli; et al, European Journal of Organic Chemistry, 2019, 2019(16), 2721-2724

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water
Reference
Preparation of difluoromethoxy- and difluoromethylthioarenes.
, European Patent Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Reference
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; et al, Angewandte Chemie, 2013, 52(47), 12390-12394

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Solvents: Water
Reference
Preparation of (difluoromethoxy)phenyl alkyl ketones from hydroxyphenyl alkyl ketones
, Japan, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 2-Methyltetrahydrofuran ,  Water ;  12 h, 23 °C
2.1 Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  12 h, 23 °C
Reference
Catalytic radical difluoromethoxylation of arenes and heteroarenes
Lee, Johnny W.; et al, Chemical Science, 2019, 10(11), 3217-3222

Production Method 13

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  9 h, 25 °C
Reference
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid
Yang, Jinyan; et al, Organic Letters, 2017, 19(10), 2758-2761

Production Method 14

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  48 h, 90 °C
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Reference
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; et al, Angewandte Chemie, 2013, 52(47), 12390-12394

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Raw materials

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Preparation Products

Additional information on 1-[4-(Difluoromethoxy)phenyl]ethan-1-one

Introduction to 1-[4-(Difluoromethoxy)phenyl]ethan-1-one (CAS No. 83882-67-1)

1-[4-(Difluoromethoxy)phenyl]ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 83882-67-1, is a significant compound in the realm of pharmaceutical chemistry and synthetic biology. This organic molecule, featuring a difluoromethoxy substituent on a phenyl ring attached to an acetyl group, has garnered attention due to its structural versatility and potential biological activities. The presence of fluorine atoms in its structure not only influences its electronic properties but also enhances its metabolic stability, making it a valuable scaffold for drug development.

The compound’s molecular structure consists of an ethyl ketone moiety linked to a phenyl ring that is further functionalized with a difluoromethoxy group at the para position. This specific arrangement imparts unique physicochemical properties, including moderate lipophilicity and good solubility in both polar and non-polar solvents, which are critical factors in drug formulation and bioavailability. The difluoromethoxy group, in particular, is known for its ability to modulate enzyme interactions, thereby influencing the compound’s pharmacokinetic profile.

In recent years, 1-[4-(Difluoromethoxy)phenyl]ethan-1-one has been explored in various research avenues, particularly in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical studies. For instance, derivatives of this compound have been investigated for their potential role in inhibiting certain enzymes implicated in inflammatory and infectious diseases. The difluoromethoxy substituent plays a pivotal role in these interactions by serving as a hydrogen bond acceptor, enhancing binding affinity to target proteins.

One of the most compelling aspects of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one is its synthetic accessibility. Researchers have developed efficient protocols for its preparation, leveraging readily available starting materials and standard organic transformations. This accessibility has facilitated rapid exploration of its derivatives, allowing for the screening of diverse pharmacological profiles. The compound’s versatility as a building block has been demonstrated in several synthetic routes leading to more complex molecules with tailored biological activities.

Recent advancements in computational chemistry have further illuminated the potential of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into possible mechanisms of action. These predictions are supported by experimental data showing that certain derivatives exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. The difluoromethoxy group is particularly highlighted as a crucial element in modulating these interactions.

The compound’s stability under various conditions has also been a subject of interest. Studies have shown that 1-[4-(Difluoromethoxy)phenyl]ethan-1-one maintains its integrity during storage and under mild reaction conditions, making it suitable for long-term investigations and industrial applications. Its resistance to degradation ensures consistent performance in both laboratory settings and large-scale synthesis processes.

In the context of drug discovery, the synthesis of analogs based on 1-[4-(Difluoromethoxy)phenyl]ethan-1-one has revealed interesting trends. By modifying the acetyl group or the phenyl ring, researchers have generated a library of compounds with varying biological activities. Some analogs have demonstrated enhanced potency against specific targets, while others show improved pharmacokinetic properties. These findings underscore the importance of structure-activity relationships (SARs) in optimizing drug candidates derived from this scaffold.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to significant improvements in drug properties, including increased bioavailability, reduced metabolic clearance, and enhanced binding affinity. The difluoromethoxy group in 1-[4-(Difluoromethoxy)phenyl]ethan-1-one exemplifies this trend, offering a balance between lipophilicity and polarizability that is conducive to effective drug design.

Future research directions involving 1-[4-(Difluoromethoxy)phenyl]ethan-1-one may focus on exploring its potential in treating neurological disorders. Preliminary studies suggest that derivatives of this compound could interact with receptors or enzymes involved in neurodegenerative processes. The ability of the difluoromethoxy group to modulate receptor activity makes it an attractive feature for designing novel therapeutics targeting conditions such as Alzheimer’s disease or Parkinson’s disease.

Moreover, the compound’s role in materials science has not been overlooked. Its unique structural features make it a candidate for developing advanced materials with specific functionalities. For instance, polymers incorporating 1-[4-(Difluoromethoxy)phenyl]ethan-1-one units could exhibit enhanced thermal stability or optical properties, opening up possibilities for applications in electronics or coatings.

In conclusion, 1-[4-(Difluoromethoxy)phenyl]ethan-1-one (CAS No. 83882-67-1) stands as a versatile and promising compound with broad applications across pharmaceuticals and materials science. Its structural features, particularly the presence of the difluoromethoxy group, contribute to its unique chemical properties and biological activities. Ongoing research continues to uncover new possibilities for this molecule, reinforcing its significance as a valuable tool in modern chemistry and drug discovery.

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Amadis Chemical Company Limited
(CAS:83882-67-1)1-(4-(Difluoromethoxy)phenyl)ethanone
A10108
Purity:99%
Quantity:100g
Price ($):436.0